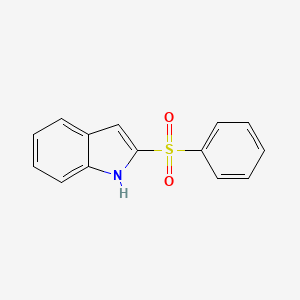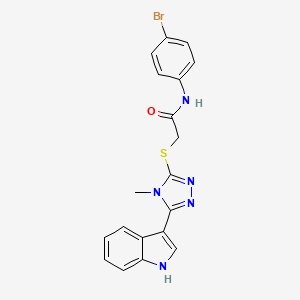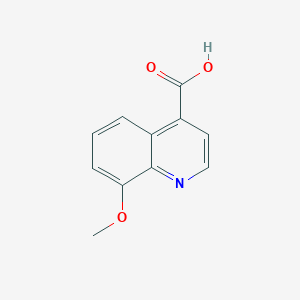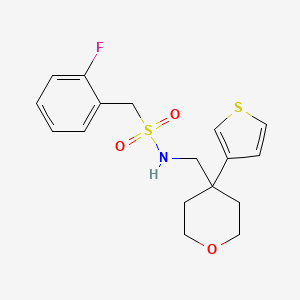
2-(Phenylsulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The presence of a sulfonyl group in 2-(Phenylsulfonyl)-1H-indole makes it a unique compound that has several promising properties.
Applications De Recherche Scientifique
Nucleophilic Reactions
2-(Phenylsulfonyl)-1H-indole is known for its unique reactions with organocuprate nucleophiles. It serves as a novel example of an electron-deficient indole that undergoes nucleophilic attack at C-3, primarily with organocuprates, leading to the production of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010).
Synthesis of 3-Substituted-2-Nitroindoles
This compound is also involved in nucleophilic addition reactions with various enolates and lithium dimethylcuprate, yielding 3-substituted-2-nitroindoles. These reactions highlight its versatility in organic synthesis (Pelkey et al., 1999).
Structural Studies and DFT Calculations
Studies involving the synthesis, crystal structures, and Density Functional Theory (DFT) calculations of derivatives of 1-(phenylsulfonyl)indole reveal insights into the molecular structures and properties of these compounds. These studies contribute to a deeper understanding of their chemical behavior and potential applications (Mannes et al., 2017).
Lithiation and Acylation
Research has demonstrated a direct lithiation route to 2-acyl-1-(phenylsulfonyl)indoles, providing a method for the synthesis of these compounds from 1-(phenylsulfonyl)indoles. This process involves treatment with s-butyllithium followed by inverse quenching with carboxylic acid anhydrides (Jiang & Gribble, 2002).
Interaction with DNA
Studies involving X-ray structures of 3-phenylthio-2-[1'-phenylsulfonyl-2'(3-pyridyl)vinyl]indole have explored its interaction with calf thymus DNA. This research provides valuable insights into the molecular interactions of these compounds with biological molecules (Sivaraman et al., 1996).
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-18(17,12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBQCQIJHJNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)


![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)


